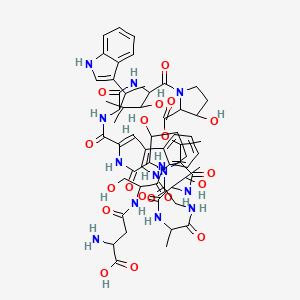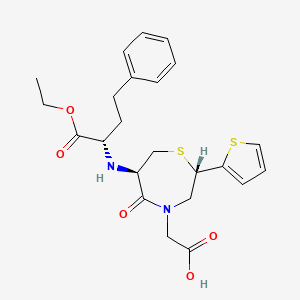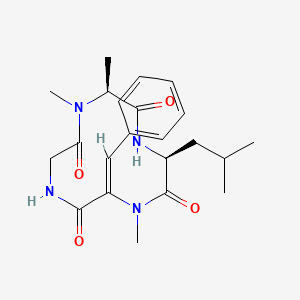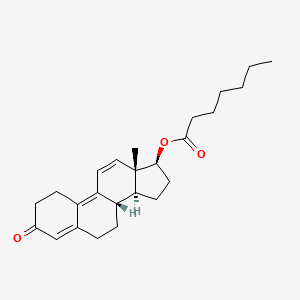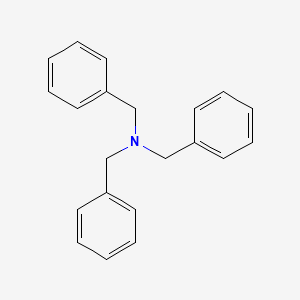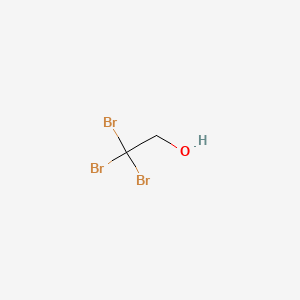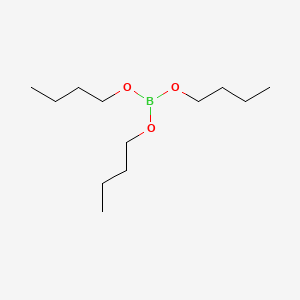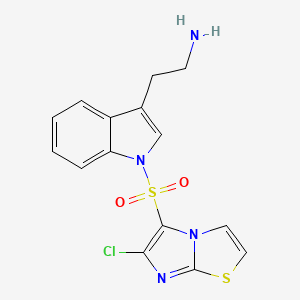
2-(1-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)sulfonyl)-1H-indol-3-yl)ethylamine
Übersicht
Beschreibung
WAY-181187 ist ein hoch affiner und selektiver 5-Hydroxytryptamin-6-Rezeptor-Voll-Agonist. Es ist bekannt für seine Fähigkeit, robuste Steigerungen des extrazellulären Gamma-Aminobuttersäure-Spiegels in verschiedenen Regionen des Gehirns zu induzieren, darunter der Frontallappen, der Hippocampus, das Striatum und die Amygdala . Diese Verbindung hat in präklinischen Modellen für Depression, Angst und Zwangsstörung eine präklinische Wirksamkeit gezeigt .
Vorbereitungsmethoden
Die Synthese von WAY-181187 umfasst mehrere Schritte. Der Schlüsselzwischenprodukt ist 6-Chlorimidazo[2,1-b][1,3]thiazol-5-sulfonylchlorid, das dann mit 1H-Indol-3-ylethan-1-amin zu dem Endprodukt umgesetzt wird . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Chemische Reaktionsanalyse
WAY-181187 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden, aber sie beinhalten im Allgemeinen Modifikationen an den Indol- und Imidazothiazol-Molekülteilen .
Wissenschaftliche Forschungsanwendungen
WAY-181187 hat eine breite Palette wissenschaftlicher Forschungsanwendungen. In der Chemie wird es als Werkzeugverbindung verwendet, um den 5-Hydroxytryptamin-6-Rezeptor und seine Rolle bei der Neurotransmission zu untersuchen . In der Biologie wird es verwendet, um die Auswirkungen der Gamma-Aminobuttersäure-Modulation auf verschiedene physiologische Prozesse zu untersuchen . In der Medizin wird WAY-181187 als potenzieller Therapeutikum für die Behandlung von Depression, Angst und Zwangsstörung untersucht . Zusätzlich hat es Anwendungen in der pharmazeutischen Industrie als Leitverbindung für die Entwicklung neuer Medikamente, die den 5-Hydroxytryptamin-6-Rezeptor anvisieren .
Wirkmechanismus
WAY-181187 entfaltet seine Wirkung, indem es an den 5-Hydroxytryptamin-6-Rezeptor bindet und diesen aktiviert . Diese Aktivierung führt zu einer Erhöhung des Gamma-Aminobuttersäure-Spiegels im Gehirn, was wiederum die Neurotransmission moduliert und verschiedene physiologische Prozesse beeinflusst . Die beteiligten molekularen Ziele und Pfade umfassen das Gamma-Aminobuttersäure-System und das Serotonin-System .
Analyse Chemischer Reaktionen
WAY-181187 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole and imidazothiazole moieties .
Wissenschaftliche Forschungsanwendungen
WAY-181187 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the 5-hydroxytryptamine 6 receptor and its role in neurotransmission . In biology, it is used to investigate the effects of gamma-aminobutyric acid modulation on various physiological processes . In medicine, WAY-181187 is being explored as a potential therapeutic agent for the treatment of depression, anxiety, and obsessive-compulsive disorder . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting the 5-hydroxytryptamine 6 receptor .
Wirkmechanismus
WAY-181187 exerts its effects by binding to and activating the 5-hydroxytryptamine 6 receptor . This activation leads to an increase in gamma-aminobutyric acid levels in the brain, which in turn modulates neurotransmission and affects various physiological processes . The molecular targets and pathways involved include the gamma-aminobutyric acidergic system and the serotoninergic system .
Vergleich Mit ähnlichen Verbindungen
WAY-181187 ähnelt anderen 5-Hydroxytryptamin-6-Rezeptor-Agonisten, wie z. B. WAY-208466 . Es ist einzigartig in seiner Fähigkeit, den Gamma-Aminobuttersäure-Spiegel selektiv in bestimmten Regionen des Gehirns zu erhöhen, ohne andere Neurotransmitter wie Noradrenalin, Serotonin, Dopamin oder Glutamat zu beeinflussen . Diese selektive Wirkung macht es zu einem wertvollen Werkzeug, um die Rolle von Gamma-Aminobuttersäure bei verschiedenen physiologischen Prozessen zu untersuchen und neue therapeutische Wirkstoffe zu entwickeln, die den 5-Hydroxytryptamin-6-Rezeptor anvisieren .
Eigenschaften
IUPAC Name |
2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBOXBBYCVOYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204011 | |
| Record name | WAY-181187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554403-49-5 | |
| Record name | 1-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)sulfonyl]-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554403-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WAY-181187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY-181187 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-181187 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXE3H7W295 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



